1-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether
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Overview
Description
1-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether is a heterocyclic compound that features a unique combination of triazole and thiadiazole rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under specific conditions. For instance, the reaction can be carried out in refluxing ethanol with a catalytic amount of piperidine for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
1-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazole rings allow it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects. For example, it may inhibit enzymes or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
- 3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
1-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C15H12N4O2S |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
3-(furan-2-yl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12N4O2S/c1-10(21-11-6-3-2-4-7-11)14-18-19-13(12-8-5-9-20-12)16-17-15(19)22-14/h2-10H,1H3 |
InChI Key |
LAZCLAKLZYHUQH-UHFFFAOYSA-N |
SMILES |
CC(C1=NN2C(=NN=C2S1)C3=CC=CO3)OC4=CC=CC=C4 |
Canonical SMILES |
CC(C1=NN2C(=NN=C2S1)C3=CC=CO3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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